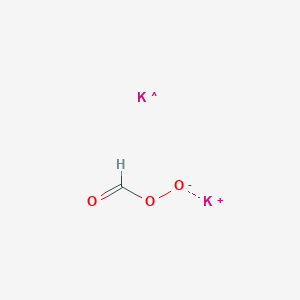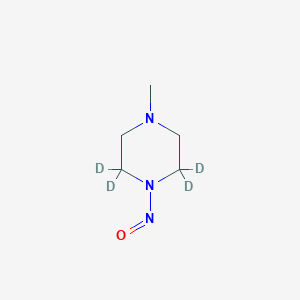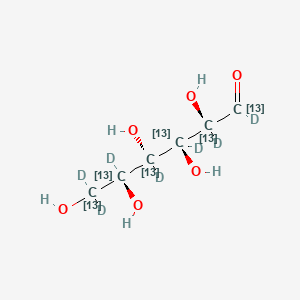
Anhydrous potassium carbonate, 99.995% metals basis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anhydrous potassium carbonate, with the chemical formula K₂CO₃, is a white, hygroscopic solid that is highly soluble in water and forms a strongly alkaline solution. It is commonly used in various industrial applications, including the production of glass, soap, and as a drying agent for solvents. The compound is known for its high purity, with a metals basis of 99.995%, making it suitable for sensitive applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Anhydrous potassium carbonate is typically prepared by the reaction of potassium hydroxide (KOH) with carbon dioxide (CO₂). The reaction proceeds as follows: [ 2KOH + CO₂ \rightarrow K₂CO₃ + H₂O ] The resulting solution crystallizes to form the sesquihydrate K₂CO₃·3/2H₂O, which is then heated above 200°C to yield the anhydrous salt .
Industrial Production Methods: In industrial settings, potassium carbonate can also be produced by treating potassium chloride (KCl) with carbon dioxide in the presence of an organic amine to form potassium bicarbonate (KHCO₃), which is then calcined to produce potassium carbonate .
Types of Reactions:
Oxidation and Reduction: Potassium carbonate does not typically undergo oxidation or reduction reactions due to its stable carbonate ion.
Substitution Reactions: It can participate in substitution reactions where it acts as a base, facilitating the substitution of halides in organic compounds.
Acid-Base Reactions: As a strong base, potassium carbonate reacts with acids to form potassium salts and carbon dioxide.
Common Reagents and Conditions:
Acids: Reacts with acids like hydrochloric acid (HCl) to produce potassium chloride (KCl), water, and carbon dioxide.
Organic Reagents: Used in organic synthesis for reactions such as aldol condensation, Michael reaction, and Wittig reaction.
Major Products Formed:
Potassium Salts: Formed when reacting with various acids.
Organic Compounds: Formed in organic synthesis reactions where potassium carbonate acts as a base or catalyst.
Wissenschaftliche Forschungsanwendungen
Anhydrous potassium carbonate is widely used in scientific research due to its high purity and reactivity. Some of its applications include:
Biology: Employed in buffer solutions and as a drying agent for biological samples.
Medicine: Utilized in the preparation of certain pharmaceuticals and as a component in some medical treatments.
Industry: Used in the manufacture of glass, soap, and as a fire suppressant in extinguishers.
Wirkmechanismus
The primary mechanism of action of anhydrous potassium carbonate is its ability to act as a strong base. It readily dissociates in water to form potassium ions (K⁺) and carbonate ions (CO₃²⁻), which can then participate in various chemical reactions. The carbonate ions can neutralize acids, making potassium carbonate an effective buffering agent .
Vergleich Mit ähnlichen Verbindungen
Sodium Carbonate (Na₂CO₃):
Lithium Carbonate (Li₂CO₃): Used in the treatment of bipolar disorder and in the production of ceramics and glass.
Calcium Carbonate (CaCO₃): Commonly found in rocks and used in the production of lime and cement.
Uniqueness: Anhydrous potassium carbonate is unique due to its high solubility in water, strong alkaline nature, and high purity level (99.995% metals basis). These properties make it particularly suitable for applications requiring minimal impurities and high reactivity .
Eigenschaften
Molekularformel |
CHK2O3 |
|---|---|
Molekulargewicht |
139.213 g/mol |
InChI |
InChI=1S/CH2O3.2K/c2-1-4-3;;/h1,3H;;/q;;+1/p-1 |
InChI-Schlüssel |
KJVUWBCQJVULOY-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)O[O-].[K].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![4-[(4-Imidazo[1,2-a]pyridin-3-yl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B12398411.png)








![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)


![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
